3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one
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Overview
Description
3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[45]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a cyclohexyl group, a methylidene group, and an oxazaspirone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and an appropriate amine.
Formation of Intermediate: The initial reaction involves the formation of an imine intermediate through the condensation of cyclohexanone with the amine.
Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent to form the spirocyclic structure.
Introduction of Methylidene Group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Uniqueness
3-Cyclohexyl-4-methylidene-1-oxa-3-azaspiro[45]decan-2-one is unique due to its specific spirocyclic structure and the presence of the cyclohexyl and methylidene groups
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
3-cyclohexyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H23NO2/c1-12-15(10-6-3-7-11-15)18-14(17)16(12)13-8-4-2-5-9-13/h13H,1-11H2 |
InChI Key |
VPOZLWDVLXMCGT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCCCC2)OC(=O)N1C3CCCCC3 |
Origin of Product |
United States |
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